Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-
Overview
Description
“Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” is a chemical compound with the molecular formula C12H12N2O3. It is a derivative of cinnoline, an aromatic heterocyclic compound . Cinnoline derivatives have been found to exhibit a wide range of pharmacological actions like antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, antianxiety activities .
Synthesis Analysis
The synthesis of cinnoline derivatives has been a topic of interest for many research groups . One method involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could then be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle .Molecular Structure Analysis
The molecular structure of “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” is based on the cinnoline core, which is a fused six-membered ring with two nitrogen atoms as heteroatoms . This structure is isosteric to quinolone or isoquinoline .Chemical Reactions Analysis
Cinnoline derivatives can undergo various chemical reactions. For instance, 7-hydroxy-4-methyl coumarin can react with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C, and then react with various sodium azides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” can be inferred from its molecular structure. It has a molecular weight of 232.23 g/mol.Mechanism of Action
Future Directions
The future directions for research on “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” and other cinnoline derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given their wide range of pharmacological actions, these compounds have significant potential for development into new therapeutic agents .
Properties
IUPAC Name |
2-(6,7-dimethyl-4-oxo-1H-cinnolin-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-8-9(4-7(6)2)13-14-10(12(8)17)5-11(15)16/h3-4H,5H2,1-2H3,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULJBNDKJVNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C(C2=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219404 | |
Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-78-9 | |
Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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